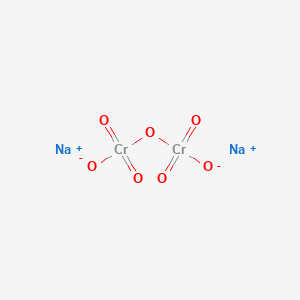
1-Amino-2-naphthol-4-sodium sulfonate
Overview
Description
1-Amino-2-naphthol-4-sodium sulfonate is a chemical compound with the molecular formula C10H8NNaO4S. It is a derivative of naphthalene, characterized by the presence of an amino group, a hydroxyl group, and a sulfonate group. This compound is commonly used in the synthesis of azo dyes and has applications in various fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
The primary target of 1-Amino-2-naphthol-4-sodium sulfonate is gold (III) ions in water samples . The compound is used as a solid-phase sorbent for the extraction of these ions .
Mode of Action
This compound is chemically immobilized on activated carbon to yield a solid-phase sorbent . The compound can quantitatively adsorb gold (III) ions at pH 3 . The adsorbed gold (III) ions can then be completely eluted with a 2% solution of thiourea in 1 M hydrochloric acid .
Biochemical Pathways
The compound is involved in the separation, preconcentration, and determination of gold (III) ions in water samples . It is part of a new method that displays selectivity, sensitivity, and reproducibility .
Pharmacokinetics
It is soluble in hot water, hot sodium bisulfite solution, and alkaline solutions . These solutions oxidize quickly on exposure to air, yielding a brown substance .
Result of Action
The use of this compound results in the successful extraction of gold (III) ions from water samples . The maximum adsorption capacity is 32 mg g−1 . The detection limit (3σ) is 0.26 μg L−1, and the relative standard deviation is 3.1% .
Action Environment
The compound’s action is influenced by environmental factors such as pH and temperature . The compound can quantitatively adsorb gold (III) ions at pH 3 , and its solubility increases in hot water and hot sodium bisulfite solution . Its solutions oxidize quickly on exposure to air .
Preparation Methods
The preparation of 1-amino-2-naphthol-4-sodium sulfonate involves several synthetic routes. One common method starts with the dissolution of 2-naphthol in sodium hydroxide solution, followed by the addition of sulfuric acid to precipitate the compound in a finely divided form. Sodium nitrite is then added to the suspension, and the mixture is acidified with sulfuric acid to induce nitrosation at low temperatures (5-8°C). The resulting product is then reduced and sulfonated to yield this compound .
Chemical Reactions Analysis
1-Amino-2-naphthol-4-sodium sulfonate undergoes various chemical reactions, including:
Oxidation: Controlled oxidation with nitric acid yields ammonium 1,2-naphthoquinone-4-sulfonate.
Reduction: The compound can be reduced under acidic conditions to form different derivatives.
Scientific Research Applications
1-Amino-2-naphthol-4-sodium sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is employed in various biochemical assays and as a reagent in analytical chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Amino-2-naphthol-4-sodium sulfonate can be compared with similar compounds such as:
4-Amino-1-naphthalenesulfonic acid:
1-Naphthylamine-4-sulfonic acid: Another related compound used in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
sodium;4-amino-3-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIROYXPDJRYHBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208261 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-58-0 | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol-4-sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-NAPHTHOL-4-SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAU717J5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
